Cas no 3878-19-1 (2-(furan-2-yl)-1H-1,3-benzodiazole)

2-(Furan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a furan moiety. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and organic synthesis. The fused aromatic systems enhance stability and conjugation, while the furan ring introduces additional reactivity for further functionalization. Its rigid framework is advantageous for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The compound also serves as a versatile intermediate in pharmaceutical research due to its potential bioactivity. Its synthesis and derivatization are well-documented, offering reproducibility for industrial and academic use.
2-(furan-2-yl)-1H-1,3-benzodiazole structure
3878-19-1 structure
Product Name:2-(furan-2-yl)-1H-1,3-benzodiazole
CAS No:3878-19-1
MF:C11H8N2O
MW:184.1940
MDL:MFCD00055496
CID:923929
PubChem ID:24869031
Update Time:2025-10-11

2-(furan-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • fuberidazole
    • 2-(2-Furyl)-1H-benzimidazole
    • 2-(furan-2-yl)-1H-benzimidazole
    • Fuberidazole Solution
    • 2-(2-Furanyl)-1H-benzimidazole
    • 2-(2'-furyl)-1H-benzimidazole
    • 2-(2'-furyl)-benzimidazole
    • 2-(2-furyl)benzimidazole
    • 2-(furan-2-yl)-1H-1,3-benzimidazole
    • 2-(furan-2-yl)-1H-benzo[d]imidazole
    • 2-(furan-2-yl)-benzimidazole
    • Benzimidazole,2-(2-furyl)
    • Fuberidatol
    • Fuberidazol
    • Fuberisazol
    • Fubridazole
    • Furidazol
    • Furidazole
    • Voronit
    • Voronite
    • 2-(2-furanyl)-1h-benzimidazol
    • 2-(Furan-2-yl)benzimidazole
    • B 33172
    • BAY 33172
    • Bayer 33172
    • NSC 72670
    • PF 7402
    • 1H-Benzimidazole, 2-(2-furanyl)-
    • Benzimidazole, 2-(2-furyl)-
    • W VII/117
    • 2-benzimidazol-2-ylfuran
    • RXD450F6C7
    • Furidazole; NSC 72670;V
    • 2-(furan-2-yl)-1H-1,3-benzodiazole
    • 2-(Fur-2-yl)-1H-benzimidazole
    • FUBERIDAZOLE [ISO]
    • Fuberidazole 10 microg/mL in Methanol
    • Tox21_301574
    • C18737
    • CHEMBL201094
    • NCGC00255946-01
    • CAS-3878-19-1
    • B-33172
    • G76480
    • AKOS000591107
    • SR-01000393557
    • Fuberidazole, PESTANAL(R), analytical standard
    • 3878-19-1
    • LS-05915
    • ALBB-017849
    • NSC-72670
    • NS00000144
    • DTXSID4041995
    • F0346-3053
    • EINECS 223-404-0
    • Furidazole; NSC 72670;Voronit;BAY 33172
    • MFCD00055496
    • 2-(2-Furanyl)-1H-benzimidazole (9CI)
    • DA-53423
    • Q5506905
    • 2-Furan-2-yl-1H-benzoimidazole
    • 2-(2-furyl)-1H-1,3-benzimidazole
    • WLN: T56 BM DNJ C- BT5OJ
    • Fuberidazole [BSI:ISO]
    • SR-01000393557-1
    • UNII-RXD450F6C7
    • 2-(2'-furyl)benzimidazole
    • SCHEMBL23174
    • 2-(2-Furyl)-1H-benzimidazole #
    • DTXCID2021995
    • NSC72670
    • STK741597
    • 101575-84-2
    • CHEBI:81926
    • AE-641/02605022
    • CS-0013912
    • Fuberidazole, analytical standard
    • BDBM50180740
    • MDL: MFCD00055496
    • Inchi: 1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
    • InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
    • SMILES: O1C([H])=C([H])C([H])=C1C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H]

Computed Properties

  • Exact Mass: 184.06400
  • Monoisotopic Mass: 184.063662883 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 184.19
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.8

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.286±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 310-312 ºC
  • Boiling Point: 318.14°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
  • Solubility: Very slightly soluble (0.76 g/l) (25 º C),
  • PSA: 41.82000
  • LogP: 2.82290

2-(furan-2-yl)-1H-1,3-benzodiazole Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H302,H410
  • Warning Statement: P273,P501
  • Hazardous Material transportation number:2588
  • WGK Germany:3
  • Hazard Category Code: 21/22-23-40-43-48/22-50/53
  • Safety Instruction: S22; S60; S61
  • RTECS:DD9010000
  • Hazardous Material Identification: Xn N
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22; R50/53
  • Packing Group:III
  • Hazard Level:6.1(b)

2-(furan-2-yl)-1H-1,3-benzodiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(furan-2-yl)-1H-1,3-benzodiazole Pricemore >>

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2-(furan-2-yl)-1H-1,3-benzodiazole Suppliers

Amadis Chemical Company Limited
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Pricing Information Last Updated:Friday, 30 August 2024 03:53
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:3878-19-1)Fuberidazole
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Additional information on 2-(furan-2-yl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-(Furan-2-yl)-1H-1,3-Benzodiazole (CAS No. 3878-19-1): Properties, Applications, and Industry Insights

The compound 2-(furan-2-yl)-1H-1,3-benzodiazole (CAS No. 3878-19-1) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and versatile applications. This benzodiazole derivative combines a furan ring with a benzodiazole moiety, creating a scaffold that is highly valuable in pharmaceutical research, material science, and agrochemical development. Its molecular formula, C11H8N2O, and distinct chemical properties make it a subject of ongoing scientific exploration.

One of the most frequently searched questions about 2-(furan-2-yl)-1H-1,3-benzodiazole revolves around its synthesis methods. Researchers often employ condensation reactions between furan-2-carbaldehyde and o-phenylenediamine under catalytic conditions to produce this compound. The process is optimized for yield and purity, making it a reliable route for industrial-scale production. Additionally, its solubility in organic solvents like ethanol, DMSO, and chloroform makes it suitable for various experimental setups.

In the context of pharmaceutical applications, 2-(furan-2-yl)-1H-1,3-benzodiazole has shown promise as a bioactive scaffold. Recent studies highlight its potential in designing antimicrobial agents and anti-inflammatory compounds, aligning with the growing demand for novel therapeutics. The furan and benzodiazole rings contribute to its ability to interact with biological targets, a feature that is increasingly explored in drug discovery pipelines.

From a materials science perspective, this compound is investigated for its photophysical properties. Its ability to absorb and emit light in specific wavelengths makes it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes. These applications are particularly relevant in the era of sustainable technology, where researchers seek eco-friendly alternatives to conventional materials.

Another trending topic is the environmental impact of 2-(furan-2-yl)-1H-1,3-benzodiazole. While it is not classified as hazardous, its biodegradation pathways and ecological effects are under scrutiny. This aligns with the broader industry shift toward green chemistry and sustainable practices. Users searching for eco-friendly heterocycles or biodegradable benzodiazoles will find this compound an interesting case study.

In summary, 2-(furan-2-yl)-1H-1,3-benzodiazole (CAS No. 3878-19-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and agrochemicals. Its synthesis, properties, and potential uses continue to be areas of active research, making it a relevant topic for scientists and industry professionals alike.

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Amadis Chemical Company Limited
(CAS:3878-19-1)2-(furan-2-yl)-1H-1,3-benzodiazole
A1210069
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/50g
Price ($):686.0/951.0/1760.0/3300.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:3878-19-1)FUBERIDAZOLE
sfd9900
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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